
1-Hydroxyisoquinoline-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyisoquinoline-4-carbonyl chloride is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines, with a nitrogen atom in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hydroxyisoquinoline-4-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of isoquinoline with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
[ \text{Isoquinoline} + \text{Phosgene} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, alternative methods such as the use of safer reagents or catalysts may be explored to improve yield and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxyisoquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The hydroxyl group in the isoquinoline ring can undergo oxidation to form quinones or reduction to form dihydroisoquinolines.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-hydroxyisoquinoline-4-carbamates or 1-hydroxyisoquinoline-4-ethers can be formed.
Oxidation Products: Quinones or isoquinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
Applications De Recherche Scientifique
1-Hydroxyisoquinoline-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes or receptors. Isoquinoline derivatives have shown potential in treating diseases such as cancer and malaria.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Hydroxyisoquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific isoquinoline derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring. It is used in the synthesis of antimalarial drugs.
Isoquinoline: The parent compound of 1-Hydroxyisoquinoline-4-carbonyl chloride, used in the synthesis of various alkaloids and pharmaceuticals.
1-Chloroisoquinoline: A chlorinated derivative of isoquinoline with similar reactivity.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a carbonyl chloride group in the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and the potential for multiple applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
94974-61-5 |
|---|---|
Formule moléculaire |
C10H6ClNO2 |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
1-oxo-2H-isoquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-9(13)8-5-12-10(14)7-4-2-1-3-6(7)8/h1-5H,(H,12,14) |
Clé InChI |
ZUZJLYZREKXIEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


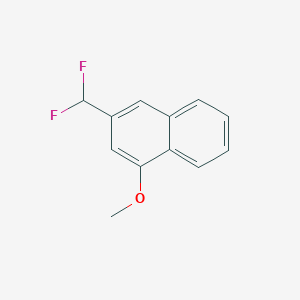
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
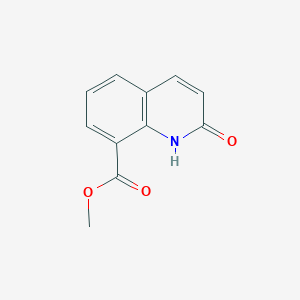


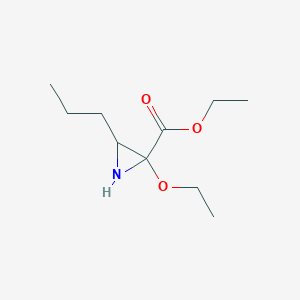
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)

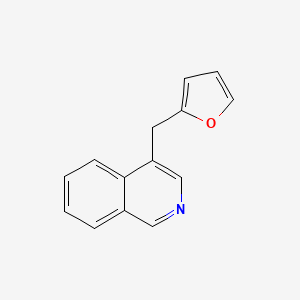
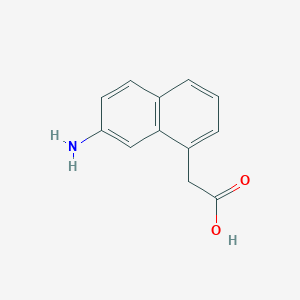
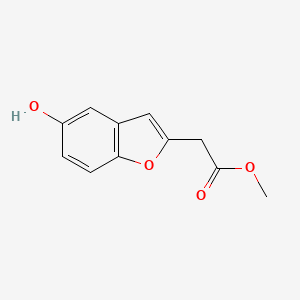
![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)


